molecular formula C20H14N2O5 B11689136 N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide

N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide

Cat. No.: B11689136
M. Wt: 362.3 g/mol
InChI Key: DEEXVZOMZFKVDQ-MRCUWXFGSA-N
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Description

N’-[(8Z)-4-METHYL-2,9-DIOXO-2H,8H,9H-FURO[2,3-H]CHROMEN-8-YLIDENE]-N-PHENYLACETOHYDRAZIDE is a complex organic compound that belongs to the class of furochromen derivatives. This compound is characterized by its unique structure, which includes a furochromen core and an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(8Z)-4-METHYL-2,9-DIOXO-2H,8H,9H-FURO[2,3-H]CHROMEN-8-YLIDENE]-N-PHENYLACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one with selenium dioxide (SeO₂) in dioxane at 80°C to form the corresponding aldehyde. This intermediate is then reacted with 4-methylbenzoyl hydrazine in the presence of acetic acid (HOAc) in ethanol (EtOH) at 80°C to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N’-[(8Z)-4-METHYL-2,9-DIOXO-2H,8H,9H-FURO[2,3-H]CHROMEN-8-YLIDENE]-N-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dioxane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furochromen derivatives, while reduction could result in the formation of hydrazide derivatives.

Scientific Research Applications

N’-[(8Z)-4-METHYL-2,9-DIOXO-2H,8H,9H-FURO[2,3-H]CHROMEN-8-YLIDENE]-N-PHENYLACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(8Z)-4-METHYL-2,9-DIOXO-2H,8H,9H-FURO[2,3-H]CHROMEN-8-YLIDENE]-N-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N’-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]acetohydrazide
  • 7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one

Uniqueness

N’-[(8Z)-4-METHYL-2,9-DIOXO-2H,8H,9H-FURO[2,3-H]CHROMEN-8-YLIDENE]-N-PHENYLACETOHYDRAZIDE is unique due to its specific structural features and the presence of both furochromen and acetohydrazide moieties

Properties

Molecular Formula

C20H14N2O5

Molecular Weight

362.3 g/mol

IUPAC Name

N-[(Z)-(4-methyl-2,9-dioxofuro[2,3-h]chromen-8-ylidene)amino]-N-phenylacetamide

InChI

InChI=1S/C20H14N2O5/c1-11-10-16(24)27-19-14(11)8-9-15-17(19)18(25)20(26-15)21-22(12(2)23)13-6-4-3-5-7-13/h3-10H,1-2H3/b21-20-

InChI Key

DEEXVZOMZFKVDQ-MRCUWXFGSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=N/N(C4=CC=CC=C4)C(=O)C)/O3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=NN(C4=CC=CC=C4)C(=O)C)O3

Origin of Product

United States

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